9,10,18-Trihydroxyoctadec-2-enoic acid
Description
Properties
CAS No. |
56765-06-1 |
|---|---|
Molecular Formula |
C18H34O5 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
9,10,18-trihydroxyoctadec-2-enoic acid |
InChI |
InChI=1S/C18H34O5/c19-15-11-7-2-1-4-8-12-16(20)17(21)13-9-5-3-6-10-14-18(22)23/h10,14,16-17,19-21H,1-9,11-13,15H2,(H,22,23) |
InChI Key |
VWQABMJBPXFEGX-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCO)CCCC(C(CCCCCC=CC(=O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10,18-Trihydroxyoctadec-2-enoic acid typically involves the hydroxylation of octadec-2-enoic acid. This can be achieved through various chemical reactions, including:
Hydroxylation using osmium tetroxide (OsO4): This reagent is known for its ability to add hydroxyl groups to alkenes, resulting in the formation of vicinal diols.
Epoxidation followed by hydrolysis: The double bond in octadec-2-enoic acid can be epoxidized using peracids, and the resulting epoxide can be hydrolyzed to yield the triol.
Industrial Production Methods
Industrial production of 9,10,18-Trihydroxyoctadec-2-enoic acid may involve biotechnological approaches, such as the use of microbial enzymes to catalyze the hydroxylation of fatty acids. This method is advantageous due to its specificity and environmentally friendly nature.
Chemical Reactions Analysis
Types of Reactions
9,10,18-Trihydroxyoctadec-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Esterification: The hydroxyl groups can react with carboxylic acids or acid chlorides to form esters.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Acid chlorides: For esterification reactions.
Halogenating agents: Such as thionyl chloride (SOCl2) for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Esterification: Formation of esters.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
9,10,18-Trihydroxyoctadec-2-enoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex molecules.
Biology: Studied for its role in metabolic pathways and as a signaling molecule.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of biodegradable polymers and surfactants.
Mechanism of Action
The mechanism of action of 9,10,18-Trihydroxyoctadec-2-enoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as a ligand for certain receptors, modulating signaling pathways involved in inflammation and immune responses. Additionally, its hydroxyl groups can participate in hydrogen bonding, influencing its biological activity.
Comparison with Similar Compounds
9,12,13-Trihydroxyoctadec-10-enoic Acid (CAS 102735-59-1)
- Hydroxyl Positions : 9, 12, 13
- Double Bond: Position 10 (mono-unsaturated)
- Molecular Formula : C₁₈H₃₄O₅
- Key Features : The hydroxyl groups at positions 12 and 13 form a vicinal diol, which is common in cutin polymers of plant cuticles. This compound is implicated in plant defense mechanisms against pathogens.
(9E,12R)-12-Hydroxyoctadec-9-enoic Acid
- Hydroxyl Position : 12 (R-configuration)
- Double Bond : Position 9 (trans configuration)
- Molecular Formula : C₁₈H₃₄O₃
- Key Features : Used in laboratory settings for synthetic applications. Its single hydroxyl group and mid-chain double bond limit its polarity, making it less reactive in aqueous environments compared to trihydroxy derivatives.
- Comparison : The absence of multiple hydroxyls reduces its hydrogen-bonding capacity, likely affecting its biological signaling efficacy relative to the target compound.
13(S)-HODE (13(S)-Hydroxyoctadecadienoic Acid)
- Hydroxyl Position : 13 (S-configuration)
- Double Bonds : Positions 9 and 11 (conjugated)
- Molecular Formula : C₁₈H₃₂O₃
- Key Features: A well-characterized mediator of inflammation and apoptosis, derived from linoleic acid via 15-lipoxygenase activity.
- Comparison : The conjugated diene system in 13(S)-HODE enhances its stability and receptor-binding affinity, whereas the isolated double bond in the target compound may confer distinct metabolic fates.
Data Table: Comparative Analysis
Key Research Findings
In contrast, 13(S)-HODE’s conjugated diene system is critical for binding to peroxisome proliferator-activated receptors (PPARs). The 18-hydroxyl group in the target compound increases hydrophilicity, likely enhancing its solubility in aqueous environments compared to mid-chain hydroxylated analogs like 9,12,13-trihydroxyoctadec-10-enoic acid.
Safety and Handling: While (9E,12R)-12-hydroxyoctadec-9-enoic acid is classified as non-hazardous, the safety profile of 9,10,18-trihydroxyoctadec-2-enoic acid remains undefined.
Metabolic Pathways: Vicinal diols (e.g., 9,10-dihydroxy) are prone to oxidation or enzymatic cleavage, whereas isolated hydroxyl groups (e.g., 12-hydroxy in (9E,12R)-12-hydroxyoctadec-9-enoic acid) are more stable.
Q & A
Q. What are the recommended methods for synthesizing 9,10,18-Trihydroxyoctadec-2-enoic acid with high purity?
Synthesis typically involves hydroxylation and oxidation reactions under controlled conditions. To achieve >99% purity, use reactor designs optimized for stereochemical control (e.g., batch reactors with precise temperature and pH monitoring). Post-synthesis purification via column chromatography or recrystallization is critical. Ensure reaction intermediates are validated using thin-layer chromatography (TLC) to minimize by-products .
Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for resolving hydroxyl and double-bond positions. Pair with high-resolution mass spectrometry (HR-MS) to confirm molecular mass (C₁₈H₃₄O₅, MW ≈ 330.5 g/mol). For stereochemical assignments, compare experimental data with InChIKey-derived computational models (e.g., InChIKey=NTVFQBIHLSPEGQ-UHFFFAOYSA-N) .
Q. How should researchers ensure compound stability during long-term storage?
Store the compound in sealed, inert containers (e.g., amber glass vials) under anhydrous conditions at -20°C. Monitor stability via periodic HPLC analysis to detect degradation. Avoid exposure to light and oxidizing agents, as unsaturated bonds in the structure may promote autoxidation .
Advanced Research Questions
Q. How can contradictions in reported bioactivity data for this compound be systematically addressed?
Adopt a multi-modal validation approach:
- Replicate studies using standardized protocols (e.g., ISO guidelines for in vitro assays).
- Perform meta-analyses to identify confounding variables (e.g., solvent effects, cell line variability).
- Use theoretical frameworks (e.g., structure-activity relationship models) to reconcile discrepancies between experimental and predicted bioactivity .
Q. What experimental designs are optimal for studying the compound’s metabolic pathways in biological systems?
Combine isotopic labeling (e.g., ¹³C-tracing) with liquid chromatography-tandem mass spectrometry (LC-MS/MS) to track metabolic intermediates. Computational tools like molecular dynamics simulations can predict enzyme-binding affinities. For in vivo studies, employ knockout models to isolate specific pathways influenced by the compound .
Q. How can factorial design optimize reaction conditions for scalable synthesis?
Implement a 2^k factorial design to test variables (e.g., temperature, catalyst concentration, reaction time). Use response surface methodology (RSM) to identify optimal conditions. Validate results with process simulation software to ensure scalability and reproducibility .
Q. What methodologies are recommended for analyzing degradation products under oxidative stress?
Expose the compound to controlled oxidative environments (e.g., H₂O₂/Fe²⁺ systems) and analyze degradation products via gas chromatography-mass spectrometry (GC-MS). Compare fragmentation patterns with databases (e.g., NIST) to identify unstable intermediates. Quantify reactive oxygen species (ROS) generation using fluorescent probes .
Q. How can researchers assess the ecological impact of this compound in aquatic systems?
Use in silico tools like ECOSAR to predict toxicity thresholds. Validate with acute/chronic exposure assays in model organisms (e.g., Daphnia magna). Monitor biodegradation via OECD 301F protocols and quantify bioaccumulation potential using logP values (predicted XLogP3 ≈ 3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
